molecular formula C21H21N5O3 B10939368 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10939368
M. Wt: 391.4 g/mol
InChI Key: NSNIXYKKCCZZRA-UHFFFAOYSA-N
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Description

“N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Construction of the Isoxazolo[5,4-b]pyridine Core: This could be synthesized via a cyclization reaction involving a suitable precursor.

    Final Assembly: The final step would involve coupling the different fragments under specific conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This might include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the isoxazolo[5,4-b]pyridine core.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-HYDROXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-CHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of “N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE” lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-3-yl)-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-5-26-13(3)10-17(24-26)23-20(27)16-9-12(2)22-21-18(16)19(25-29-21)14-7-6-8-15(11-14)28-4/h6-11H,5H2,1-4H3,(H,23,24,27)

InChI Key

NSNIXYKKCCZZRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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